molecular formula C8H7Cl2NO2 B2738404 Methyl 3-amino-2,4-dichlorobenzoate CAS No. 98968-66-2

Methyl 3-amino-2,4-dichlorobenzoate

Cat. No.: B2738404
CAS No.: 98968-66-2
M. Wt: 220.05
InChI Key: YPEMWWHAEVJGIS-UHFFFAOYSA-N
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Description

Methyl 3-amino-2,4-dichlorobenzoate is an organic compound with the molecular formula C8H7Cl2NO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 3 is replaced by an amino group. The compound is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-2,4-dichlorobenzoate can be synthesized through several methods. One common method involves the esterification of 3-amino-2,4-dichlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2,4-dichlorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield 3-amino-2,4-dichlorobenzoic acid and methanol.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in polar solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or nitric acid can be used to oxidize the amino group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used for reduction reactions.

Major Products Formed

    Substitution Reactions: Products depend on the substituent introduced, such as 3-amino-2,4-dichlorobenzonitrile.

    Oxidation: Major products include 3-nitro-2,4-dichlorobenzoate.

    Reduction: Major products include 3-alkylamino-2,4-dichlorobenzoate.

Scientific Research Applications

Methyl 3-amino-2,4-dichlorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein binding.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-amino-2,4-dichlorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, affecting their activity. The chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Methyl 3-amino-2,4-dichlorobenzoate can be compared with other similar compounds, such as:

    Methyl 3-amino-2,5-dichlorobenzoate: Similar structure but with chlorine atoms at positions 2 and 5.

    Methyl 3-amino-4-chlorobenzoate: Contains only one chlorine atom at position 4.

    Methyl 3-nitro-2,4-dichlorobenzoate: The amino group is replaced by a nitro group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-amino-2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEMWWHAEVJGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Cl)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This material was prepared by chlorination of methyl 3-amino-4-chlorobenzoate with N-chlorosuccinimide. The product was isolated as a solid, m.p. 50°-52° C. The product was characterized by IR and 1H NMR spectroscopy and combustion analysis.
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